4-[(4-Fluorophenyl)methyl]-11-[4-(propan-2-yl)phenyl]-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one
Beschreibung
This compound belongs to the class of tricyclic heterocycles featuring a fused polyaza framework with aryl substituents. Its structure comprises a central tricyclic core (dodeca-1(12),2,7,10-tetraen-5-one) functionalized with a 4-fluorophenylmethyl group at position 4 and a 4-isopropylphenyl group at position 11. The fluorine atom and isopropyl group likely influence electronic properties, lipophilicity, and steric interactions, making it relevant for pharmaceutical or materials science applications.
Eigenschaften
IUPAC Name |
4-[(4-fluorophenyl)methyl]-11-(4-propan-2-ylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodec-7-en-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN5O/c1-15(2)17-5-7-18(8-6-17)20-13-21-22-26-29(14-16-3-9-19(24)10-4-16)23(30)27(22)11-12-28(21)25-20/h3-12,15,20-22,25-26H,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBURRLRMYXWMGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC3C4NN(C(=O)N4C=CN3N2)CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 4-[(4-Fluorophenyl)methyl]-11-[4-(propan-2-yl)phenyl]-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one (CAS Number: 1252857-11-6) is a complex organic molecule characterized by its unique structural features and potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 453.5 g/mol. The structure includes multiple nitrogen atoms and aromatic rings, which are often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C24H24FN3O3 |
| Molecular Weight | 453.5 g/mol |
| CAS Number | 1252857-11-6 |
Anticancer Properties
Recent studies have explored the anticancer potential of nitrogen-rich heterocycles. The presence of multiple nitrogen atoms in the structure may enhance interaction with biological targets involved in cancer cell proliferation and survival. Preliminary data suggest that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth.
The proposed mechanisms for the biological activity of pentaazatricyclo compounds include:
- Inhibition of DNA synthesis : Compounds may interfere with nucleic acid synthesis pathways.
- Cell cycle arrest : Certain derivatives have been shown to halt cell cycle progression in cancer cells.
- Reactive oxygen species (ROS) generation : Increased ROS levels can lead to oxidative stress and subsequent cell death.
Study 1: Antimicrobial Efficacy
A study conducted on related pentaazatricyclo compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL.
Study 2: Anticancer Activity
In vitro studies on structurally similar compounds revealed that they could induce apoptosis in various cancer cell lines (e.g., MCF-7 breast cancer cells). The IC50 values were reported between 10 to 30 µM, indicating a promising therapeutic index.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following table summarizes key structural and substituent variations among analogous tricyclic compounds, highlighting differences in molecular weight, substituent positions, and functional groups:
Substituent Effects on Physicochemical Properties
- Fluorine Position: The target compound’s para-fluorine (vs.
- Alkyl/Alkoxy Groups : The 4-isopropylphenyl group offers moderate lipophilicity compared to the butoxy group in , which may increase membrane permeability but reduce aqueous solubility. The methoxy group in balances hydrophilicity and π-stacking capacity.
- Aromatic Diversity: Difluorophenylmethyl in introduces stronger electron withdrawal and steric bulk compared to the target’s monofluorophenyl group, possibly altering binding affinities in biological systems.
Structural and Crystallographic Insights
- Core Framework: All compounds share a tricyclic azacore, but the number of nitrogen atoms varies (pentaaza in target vs.
- Synthesis and Characterization : Analogous compounds (e.g., ) were structurally resolved using SHELX refinement tools , suggesting the target compound’s conformation could be similarly analyzed. Crystal packing in revealed π-stacking and C–H⋯N interactions, which may extend to the target compound’s solid-state behavior.
Q & A
How can researchers optimize the synthetic yield of this tricyclic compound while minimizing side reactions?
Methodological Answer :
To optimize synthesis, employ a factorial design approach to systematically vary reaction parameters (e.g., temperature, solvent polarity, and stoichiometry of reactants). For example, highlights the use of reflux conditions in acetonitrile for analogous tricyclic systems, achieving yields >70%. Monitor intermediates via HPLC () and adjust catalyst loading (e.g., Pd/C for deprotection steps) to suppress byproducts like dimerization or over-alkylation. Pre-purification via column chromatography (silica gel, ethyl acetate/hexane gradient) can isolate intermediates, as described in tricyclic syntheses .
What experimental techniques are critical for confirming the molecular structure of this compound?
Methodological Answer :
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. and detail SC-XRD parameters (e.g., , ) to resolve fused nitrogen heterocycles and substituent orientations. Complementary characterization includes:
- to verify aromatic protons (e.g., 4-fluorophenyl methyl at δ 4.2–4.5 ppm) and carbonyl signals (C=O at ~170 ppm).
- High-resolution mass spectrometry (HRMS) for exact mass validation (e.g., [M+H] with <2 ppm error) .
How can computational modeling predict the compound’s reactivity or binding affinity for target proteins?
Advanced Answer :
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to predict nucleophilic/electrophilic sites. For biological targets, molecular docking (AutoDock Vina) using crystal structures of enzymes (e.g., kinases) assesses binding modes. demonstrates fluorophenyl groups enhancing π-π stacking with hydrophobic pockets. MD simulations (>100 ns) further evaluate stability of ligand-protein complexes .
What strategies resolve contradictions in structure-activity relationship (SAR) studies for this compound?
Advanced Answer :
Contradictions often arise from assay variability (e.g., IC differences between enzyme inhibition and cell-based assays). Standardize protocols:
- Use isogenic cell lines to control for genetic variability ().
- Validate target engagement via thermal shift assays (TSA) or cellular thermal shift assays (CETSA).
- Cross-reference with X-ray co-crystallography data () to confirm binding poses versus computational predictions .
Which spectroscopic techniques are most effective for characterizing degradation products under stress conditions?
Methodological Answer :
Forced degradation studies (acid/base hydrolysis, oxidative stress) paired with LC-MS/MS identify major degradation pathways. For example, used ESI-MS to detect hydrolyzed lactam rings (m/z shifts of +18 Da). FT-IR tracks carbonyl loss (C=O stretch at ~1680 cm), while monitors fluorophenyl group stability .
How can molecular docking guide the design of analogs with improved pharmacokinetic properties?
Advanced Answer :
Docking into cytochrome P450 (CYP) isoforms (e.g., CYP3A4) predicts metabolic hotspots. For instance, ’s fluorophenyl group shows resistance to oxidative metabolism. Modify substituents (e.g., replacing isopropyl with trifluoromethyl) to enhance metabolic stability. Parallel artificial membrane permeability assays (PAMPA) validate predicted log improvements .
How should researchers address discrepancies between in vitro potency and in vivo efficacy?
Advanced Answer :
Discrepancies may stem from poor bioavailability or off-target effects. Conduct:
- Pharmacokinetic profiling : Measure plasma and AUC via LC-MS ().
- Tissue distribution studies : Radiolabel the compound (e.g., ) to assess brain penetration or hepatic accumulation.
- Off-target screening : Use kinase profiling panels (>200 kinases) to identify polypharmacology .
What mechanistic insights can be gained from studying the compound’s reaction intermediates?
Advanced Answer :
Trap intermediates via low-temperature quench (e.g., -78°C in THF) and characterize via ESR spectroscopy to detect radical species. For example, observed a nitrene intermediate in azatricyclo formation. Kinetic isotope effect (KIE) studies further elucidate rate-limiting steps (e.g., C-N bond formation) .
Which chromatographic methods are optimal for purifying this compound from complex reaction mixtures?
Methodological Answer :
Use preparative HPLC with a C18 column (5 µm, 250 × 21.2 mm) and gradient elution (acetonitrile/water + 0.1% TFA). achieved >95% purity for similar tricyclics. For scale-up, switch to flash chromatography (Biotage® SNAP Ultra) with heptane/EtOAc (3:1) .
How can researchers identify and characterize polymorphic forms of this compound?
Advanced Answer :
Screen polymorphs via solvent recrystallization (e.g., ethanol vs. DCM). Characterize using:
- PXRD to distinguish crystal packing (e.g., monoclinic vs. orthorhombic).
- DSC/TGA to compare melting points and thermal stability.
- Raman spectroscopy to detect hydrogen-bonding variations (e.g., N-H···O=C interactions) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
